molecular formula C16H15N5O3 B11268549 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268549
M. Wt: 325.32 g/mol
InChI Key: UNFLLPSXUHDJMO-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with methoxy and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can modulate various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and tetrazole functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

UNFLLPSXUHDJMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3

Origin of Product

United States

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